molecular formula C12H17N B13537711 3-(2,5-Dimethylphenyl)pyrrolidine

3-(2,5-Dimethylphenyl)pyrrolidine

Cat. No.: B13537711
M. Wt: 175.27 g/mol
InChI Key: OMYBRBIADKLXEH-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)pyrrolidine is a high-value, substituted pyrrolidine compound offered exclusively for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Pyrrolidines are a cornerstone in medicinal chemistry, serving as crucial scaffolds due to their saturated structure and presence in numerous biologically active molecules . This compound features a pyrrolidine ring linked to a 2,5-dimethylphenyl group, making it a versatile building block for constructing more complex chemical entities. Its structure is analogous to other researched pyrrolidine derivatives, such as 2-(3,5-Dimethylphenyl)pyrrolidine, which has been identified as a key synthetic intermediate in the preparation of active pharmaceutical ingredients . The specific stereochemistry of such compounds is often critical for their function, and enantiopure versions (e.g., (S)-enantiomers) can be targeted for advanced research applications . Researchers utilize this chemical in various fields, including method development in organic synthesis and as a precursor in the exploration of novel compounds with potential biological activity. As a supplier, we provide this compound to support innovation in scientific discovery. Handle with care and refer to the Safety Data Sheet (SDS) for proper handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)pyrrolidine

InChI

InChI=1S/C12H17N/c1-9-3-4-10(2)12(7-9)11-5-6-13-8-11/h3-4,7,11,13H,5-6,8H2,1-2H3

InChI Key

OMYBRBIADKLXEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCNC2

Origin of Product

United States

Synthetic Methodologies for 3 2,5 Dimethylphenyl Pyrrolidine and Analogous Phenylpyrrolidine Systems

Stereoselective and Enantioselective Synthesis of Pyrrolidine (B122466) Derivatives

The synthesis of enantiomerically pure pyrrolidine derivatives is of paramount importance in medicinal chemistry. Various strategies have been developed to control the stereochemistry during the formation of the pyrrolidine ring, including asymmetric cycloadditions, organocatalytic methods, metal-catalyzed transformations, and the use of chiral auxiliaries.

Asymmetric Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition of Azomethine Ylides)

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands out as a highly versatile and powerful method for the enantioselective synthesis of polysubstituted pyrrolidines. rsc.orgrsc.org This reaction involves the in situ generation of an azomethine ylide, which then reacts with a dipolarophile to form the pyrrolidine ring with the creation of multiple stereocenters. rsc.orgrsc.org

A common approach involves the reaction of an α-iminoester with a transition metal salt and a base to generate the azomethine ylide. rsc.org The choice of metal catalyst and chiral ligand is crucial for achieving high diastereo- and enantioselectivity. Copper(I) and silver(I) salts are frequently employed catalysts in these transformations. sci-hub.seacs.org For instance, the copper(I)-catalyzed three-component reaction of an α-diazo ester, an imine, and an alkene can produce highly substituted pyrrolidines with excellent diastereoselectivity. sci-hub.se

The versatility of this method allows for the synthesis of pyrrolidines with diverse substitution patterns by varying the azomethine ylide precursor and the dipolarophile. rsc.org While α-iminoesters are common precursors, other ylide sources like α-iminophosphonates and α-iminoamides have expanded the scope of this reaction. rsc.org The reaction of azomethine ylides with styrene (B11656) derivatives provides a direct route to 3-arylpyrrolidines. sci-hub.se Furthermore, the use of chiral ligands can control the facial selectivity of the cycloaddition, leading to the formation of a single enantiomer of the desired pyrrolidine. For example, silver-catalyzed reactions of azomethine ylides with sulfinyl dipolarophiles have been shown to proceed with high regio- and endo-selectivity. acs.org

Catalyst SystemYlide PrecursorDipolarophileProductKey Features
Copper(I)/Chiral Ligandα-Iminoesterβ-Fluoromethyl β,β-disubstituted enonePyrrolidine with two quaternary stereocentersHigh regio-, diastereo-, and enantioselectivity acs.org
Silver(I)/DBUIminoester(S)-2-p-tolylsulfinyl-2-cyclopentenoneBicyclic cycloadductsHigh regio- and endo-selectivity acs.org
Copper(I) triflateEthyl diazoacetate, ImineAlkeneSubstituted pyrrolidineGood to excellent diastereoselectivity sci-hub.se

Organocatalytic Approaches (e.g., Michael Addition, Mannich-Type Reactions)

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines, offering a metal-free alternative to traditional methods. beilstein-journals.orgnih.gov These reactions often utilize small chiral organic molecules, such as proline and its derivatives, to catalyze the formation of the pyrrolidine ring with high stereocontrol. mdpi.com

The asymmetric Michael addition is a key organocatalytic transformation for the synthesis of substituted pyrrolidines. beilstein-journals.orgnih.gov In this reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound in a conjugate fashion. Chiral pyrrolidine-based organocatalysts can effectively catalyze the Michael addition of aldehydes or ketones to nitroolefins, yielding γ-nitro carbonyl compounds which can be further cyclized to form pyrrolidines. beilstein-journals.orgmun.ca The stereochemical outcome of the reaction is controlled by the chiral catalyst, which can create a sterically demanding environment around the active site. beilstein-journals.org For example, new pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins with enantioselectivities up to 85% ee. beilstein-journals.orgnih.gov

The Mannich reaction is another important organocatalytic method for constructing pyrrolidine rings. researchgate.netrsc.org This reaction involves the aminoalkylation of a carbon acid with an aldehyde and an amine. The use of chiral pyrrolidine-based catalysts, such as 3-pyrrolidinecarboxylic acid, can lead to the formation of anti-Mannich products with high diastereo- and enantioselectivities. researchgate.net Interestingly, the position of the carboxylic acid group on the pyrrolidine ring can significantly influence the stereochemical outcome of the reaction. researchgate.net A one-pot sequence combining a Mannich coupling with a metal-free hydroamination has been developed to produce heteroarylmethylene-substituted pyrrolidines with high stereo- and enantioselectivity. rsc.org

Reaction TypeCatalystSubstratesProductKey Features
Michael AdditionPyrrolidine-based organocatalyst with bulky C2 substituentAldehydes, Nitroolefinsγ-Nitro aldehydesEnantioselectivities up to 85% ee beilstein-journals.orgnih.gov
Mannich Reaction(R)-3-Pyrrolidinecarboxylic acidAldehydes, α-Imino estersanti-Mannich productsHigh diastereo- and enantioselectivities researchgate.net
Mannich-HydroaminationOrganocatalystN-heteroarylalkyne aldehydes, AldimineHeteroarylmethylene-substituted pyrrolidinesHigh stereo- and enantioselectivity rsc.org

Metal-Catalyzed Asymmetric Transformations (e.g., Pd, Cu, Pt, Rh, Co, Ni, Ag-catalyzed reactions)

Transition metal catalysis offers a broad and powerful platform for the synthesis of 3-arylpyrrolidines. nih.govresearchgate.net Various metals, including palladium, copper, rhodium, cobalt, and nickel, have been successfully employed to catalyze a range of transformations that lead to the formation of the pyrrolidine ring or the introduction of the aryl group at the 3-position. nih.govorganic-chemistry.org

Palladium-catalyzed reactions are particularly versatile for the synthesis of 3-arylpyrrolidines. nih.govresearchgate.net A notable example is the palladium-catalyzed hydroarylation of pyrrolines, which directly provides 3-aryl pyrrolidines from readily available starting materials. nih.govresearchgate.netnih.gov This method has a broad substrate scope with respect to the arylating agent. nih.gov While N-acyl pyrrolines typically undergo arylation to yield alkene products, N-alkyl pyrrolines favor the formation of the hydroarylation product, the 3-arylpyrrolidine. nih.govnih.gov

Copper-catalyzed reactions are also prominent in pyrrolidine synthesis. Copper(II)-promoted intramolecular aminooxygenation and carboamination of alkenes provide diastereoselective routes to disubstituted pyrrolidines. nih.govnih.gov For instance, the copper(II)-promoted oxidative cyclization of α-substituted γ-alkenyl sulfonamides can yield cis-2,5-disubstituted pyrrolidines with very high diastereoselectivity. nih.gov

Rhodium-catalyzed asymmetric hydrogenation of substituted pyrroles is another effective method for producing highly functionalized pyrrolidines with excellent diastereoselectivity. acs.org This reaction can create up to four new stereocenters in a single step. acs.org Furthermore, rhodium complexes have been used in the asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides to produce chiral amino acid precursors containing a pyrrolidine ring with excellent enantioselectivity. mdpi.com

Cobalt and nickel catalysts have been utilized in regio- and enantioselective hydroalkylation reactions of 3-pyrrolines. organic-chemistry.org Interestingly, the choice of catalyst dictates the regioselectivity, with cobalt catalysts favoring C2-alkylation and nickel catalysts promoting C3-alkylation. organic-chemistry.org

CatalystReaction TypeSubstratesProductKey Features
PalladiumHydroarylationN-Alkyl pyrrolines, Aryl halides3-Aryl pyrrolidinesBroad scope, direct arylation nih.govresearchgate.netnih.gov
CopperIntramolecular Carboaminationα-Substituted γ-alkenyl sulfonamidescis-2,5-Disubstituted pyrrolidinesHigh diastereoselectivity nih.gov
RhodiumAsymmetric HydrogenationSubstituted pyrrolesFunctionalized pyrrolidinesExcellent diastereoselectivity, up to four new stereocenters acs.org
CobaltHydroalkylation3-Pyrrolines, AlkenesC2-Alkylated pyrrolidinesHigh regio- and enantioselectivity organic-chemistry.org
NickelHydroalkylation3-Pyrrolines, AlkenesC3-Alkylated pyrrolidinesHigh regio- and enantioselectivity organic-chemistry.org

Chiral Auxiliary-Based Strategies

The use of chiral auxiliaries is a classical and reliable strategy for achieving stereocontrol in the synthesis of pyrrolidines. This approach involves temporarily attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A notable example of a chiral auxiliary-based strategy is the synthesis of 3-phenylpyrrolidine (B1306270) from (E)-2-nitrostyrene and a chiral vinyl ether. sci-hub.se The reaction, promoted by a Lewis acid, proceeds via a [4+2] cycloaddition to form a nitronate intermediate as a diastereomeric mixture. Subsequent reduction of this mixture affords the optically active 3-phenylpyrrolidine. sci-hub.se

Another approach utilizes chiral imines derived from readily available chiral pool materials like (R)-glyceraldehyde. Diastereoselective allylation of such imines, followed by a hydrozirconation/iodination sequence, can lead to the formation of chiral pyrrolidines. beilstein-journals.org Similarly, enantiomerically enriched 2,5-disubstituted pyrrolidines can be synthesized from substituted tosylaziridines, which are themselves prepared in enantiomerically enriched form, through ring-opening addition with allylmagnesium bromide followed by a copper(II)-promoted oxidative cyclization. nih.gov

Evans and coworkers developed a synthesis of 3-phenylpyrrolidine starting from benzenesulfonyl chloride. sci-hub.se The key steps involved the formation of an N-diallyl sulfonamide, ring-closing metathesis using Grubbs' catalyst, an intramolecular Heck reaction, and subsequent reduction steps. sci-hub.se

Multicomponent Reaction Strategies for Pyrrolidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. tandfonline.comtandfonline.comnih.gov Several MCRs have been developed for the synthesis of pyrrolidine derivatives. tandfonline.comtandfonline.com

A common MCR strategy for pyrrolidine synthesis involves the 1,3-dipolar cycloaddition of an in situ generated azomethine ylide. tandfonline.comtandfonline.com For example, a three-component reaction between an aldehyde, an amino acid ester, and a chalcone (B49325) can yield highly substituted pyrrolidine-2-carboxylates. tandfonline.com This reaction proceeds through the formation of a Schiff base, followed by a Michael addition initiated by iodine. tandfonline.com

Another powerful MCR is the Ugi reaction, which can be employed in the synthesis of complex molecules containing a pyrrolidone core, a structure related to pyrrolidine. nih.gov The reaction of γ-aminobutyric acid, an isocyanide, and an aldehyde can directly generate racetam derivatives. nih.gov

The synthesis of spiro-pyrrolidine compounds can also be achieved through one-pot, three-component [3+2] cycloaddition reactions. tandfonline.com For instance, the reaction of a substituted isatin, an α-amino acid, and a quinolinyl-based chalcone in methanol (B129727) can produce spiro-pyrrolidine derivatives. tandfonline.com

Reaction Name/TypeReactantsProductKey Features
Three-component [3+2] CycloadditionAldehyde, Amino acid ester, ChalconePyrrolidine-2-carboxylateOne-pot, formation of multiple bonds tandfonline.com
Three-component [3+2] CycloadditionSubstituted isatin, α-Amino acid, Quinolinyl-based chalconeSpiro-pyrrolidineSynthesis of complex spirocyclic systems tandfonline.com
Ugi Reactionγ-Aminobutyric acid, Isocyanide, AldehydeRacetam (pyrrolidone) derivativesDirect synthesis of drug-like molecules nih.gov
Four-component Spirocyclization/CarbonylationBCB-tethered allyl amide, Aryl halide, CO, AlcoholSpiro-pyrrolidineCascade reaction, high complexity generation acs.org

Reductive Amination Routes to Substituted Pyrrolidines

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds and the synthesis of amines, including cyclic amines like pyrrolidines. nih.govthieme-connect.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in the same pot to the corresponding amine. nih.gov

A practical approach for the synthesis of N-aryl-substituted pyrrolidines involves the successive reductive amination of diketones with anilines. nih.gov This transformation can be catalyzed by iridium complexes via transfer hydrogenation, using a hydrogen donor like formic acid. nih.gov This method is advantageous due to its operational simplicity and the use of water as a solvent in some cases. nih.gov

Another route involves the reductive condensation of a primary amine with 2,5-dimethoxytetrahydrofuran, a stable precursor to succinaldehyde. thieme-connect.com This reaction, carried out in an acidic aqueous medium with sodium borohydride (B1222165) as the reducing agent, is fast and provides good to excellent yields of N-substituted pyrrolidines. thieme-connect.com A key advantage of this method is its compatibility with a wide range of functional groups on the amine, including nitro and oxo groups. Furthermore, the use of sodium borodeuteride allows for the specific incorporation of deuterium (B1214612) atoms at the α-positions of the pyrrolidine ring. thieme-connect.com

The utility of γ-nitro aldehydes, which can be obtained from the organocatalytic Michael addition of aldehydes to nitrostyrenes, in the synthesis of pyrrolidines has also been established, likely through a reductive amination pathway. mun.ca

Carbonyl SourceAmine SourceReducing Agent/CatalystProductKey Features
DiketoneAnilineIridium catalyst/Transfer hydrogenationN-Aryl-substituted pyrrolidineSuccessive reductive amination, good yields nih.gov
2,5-DimethoxytetrahydrofuranPrimary amineSodium borohydrideN-Substituted pyrrolidineFast, high yields, broad functional group tolerance thieme-connect.com
4-OxopentanalAmmonium chlorideSodium cyanoborohydridePyrrolidine derivativeIntramolecular reductive amination stackexchange.com

Ring-Closing Metathesis in Pyrrolidine Synthesis

Ring-Closing Metathesis (RCM) is a powerful and widely utilized reaction for constructing unsaturated rings, including the pyrroline (B1223166) precursors to pyrrolidines. wikipedia.org The reaction typically involves the intramolecular metathesis of a diallylamine (B93489) derivative, catalyzed by transition metal carbene complexes, most notably those based on ruthenium, such as Grubbs and Hoveyda-Grubbs catalysts. wikipedia.orgbeilstein-journals.org This process forms a five-membered ring and liberates ethylene (B1197577) gas, which entropically drives the reaction to completion. wikipedia.org

The synthesis of N-substituted 3-pyrrolines via RCM from the corresponding diallylamines is a well-established method. wikipedia.orgorgsyn.org For instance, N-Boc-diallylamine can be cyclized to N-Boc-3-pyrroline in high yield using as little as 0.1 mol% of a second-generation Grubbs-type catalyst. orgsyn.org The choice of catalyst is crucial; first-generation Grubbs catalysts (G-I), second-generation catalysts (G-II), and Hoveyda-Grubbs catalysts (HG-II) exhibit different activities and stabilities. wikipedia.orgnih.gov Electron-deficient amine substrates generally undergo RCM with higher efficiency. nih.gov Subsequent reduction of the resulting C=C double bond in the pyrroline ring yields the saturated pyrrolidine scaffold.

Recent advancements have focused on improving catalyst efficiency and expanding the substrate scope. For example, the reaction rate can be significantly increased by using acid co-catalysts like AlCl₃ or by employing fast-initiating third-generation catalysts that feature labile pyridine (B92270) ligands. wikipedia.orgnih.gov These developments allow for lower catalyst loadings and shorter reaction times, making the process more economical and sustainable. orgsyn.org

Table 1: Examples of Ring-Closing Metathesis for Pyrroline Synthesis This table is interactive. You can sort and filter the data.

Catalyst Substrate Product Yield (%) Reference
Grubbs I (G-I) N-Tosyl-diallylamine N-Tosyl-3-pyrroline >97 nih.gov
Grubbs II (G-II) N-Allyl-N-(4-methoxyphenyl)allylamine N-(4-Methoxyphenyl)-3-pyrroline 97 nih.gov
Hoveyda-Grubbs II (HG-II) N-Boc-diallylamine N-Boc-3-pyrroline 98 orgsyn.org
Ru-V (chelating phosphine) N-Sulfonamide-diallylamine N-Sulfonamide-3-pyrroline >97 nih.gov
FeCl₃ (Lewis Acid) Carbonyl-containing diene Chiral 3-pyrroline (B95000) derivative 70-98 nih.gov

Dehydrogenation and Aromatization Methods for Pyrrolidine Rings

The dehydrogenation of a pyrrolidine ring to form an aromatic pyrrole (B145914) is a synthetically valuable transformation. However, this process can be challenging due to the sensitivity of the resulting pyrrole product to the oxidative conditions required. nih.gov Several catalytic systems have been developed to achieve this aromatization efficiently.

A classic method involves the vapor-phase catalytic dehydrogenation of pyrrolidine over a palladium-on-silica gel catalyst at high temperatures (400–450 °C), achieving near-total conversion to pyrrole. google.com More recently, methods that operate under milder conditions have been developed. One notable approach employs tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst. nih.govacs.org This metal-free system facilitates the dehydrogenation of various N-substituted pyrrolidines to the corresponding pyrroles without requiring electron-withdrawing groups on the substrate. nih.govacs.orgresearchgate.net

Other catalytic systems for dehydrogenation include gold nanoparticles supported on ceria (Au/CeO₂), which can catalyze aerobic dehydrogenative aromatization. acs.orgacs.org This method has been applied to the synthesis of various N-substituted anilines and m-phenylenediamine (B132917) derivatives from cyclic amine precursors. acs.orgacs.org Furthermore, tandem reaction sequences have been devised where a ruthenium-catalyzed RCM is followed by an in-situ aromatization using a ferric chloride (FeCl₃) catalyst to produce 2-substituted pyrroles directly from diallylated amines. organic-chemistry.org

Table 2: Catalytic Systems for Dehydrogenation of Pyrrolidines This table is interactive. You can sort and filter the data.

Catalyst System Substrate Type Product Key Features Reference
Pd on Silica (B1680970) Gel Pyrrolidine Pyrrole Vapor phase, 420 °C, 99.7% conversion google.com
B(C₆F₅)₃ N-Mesityl-pyrrolidine N-Mesityl-pyrrole Metal-free, catalytic nih.govacs.org
Au/CeO₂ Cyclic amines (e.g., pyrrolidine) m-Phenylenediamine derivatives Aerobic, heterogeneous catalysis acs.orgacs.org
Pd(TFA)₂/DAF Bicyclic cyclopentanone Dehydrogenated ketone Mild conditions nih.gov
Ru-catalyst / FeCl₃ Diallylated amines 2-Substituted pyrroles One-pot RCM/aromatization organic-chemistry.org

Functionalization of Pre-existing Pyrrolidine Rings

The direct functionalization of a pre-formed pyrrolidine ring offers an efficient route to complex derivatives, bypassing the need to construct the ring from functionalized precursors. A key strategy in this area is the direct C–H functionalization, which allows for the introduction of substituents at otherwise unreactive positions.

Palladium-catalyzed hydroarylation of N-alkyl pyrrolines has emerged as a powerful method for the direct synthesis of 3-aryl pyrrolidines. chemrxiv.orgnih.gov This process avoids the alkene products often seen in Mizoroki-Heck reactions of N-acyl pyrrolines and directly provides the saturated, hydroarylated product. chemrxiv.org This approach has a broad substrate scope and can deliver drug-like molecules in a single step from accessible precursors. nih.gov

Another important avenue is the functionalization at the α-position (C2 or C5) of the nitrogen atom. Redox-neutral methods, using agents like quinone monoacetals, can generate an iminium ion intermediate from the pyrrolidine. rsc.orgrsc.orgnih.gov This intermediate can then be trapped by a nucleophile, such as an electron-rich aromatic ring, to yield α-aryl-substituted pyrrolidines. rsc.orgrsc.org This strategy has been used to synthesize unsymmetrically 2,5-disubstituted pyrrolidines by controlling the regio- and diastereoselective functionalization of the secondary α-C–H bond over a tertiary one in 2-substituted pyrrolidines. nih.govacs.org

Other notable methods include:

1,3-Dipolar Cycloaddition: Azomethine ylides, generated in situ from various precursors, can react with alkenes to form a wide range of substituted pyrrolidines. osi.lvacs.org

Amination of Organoboronates: An intramolecular process involving the 1,2-metalate shift of an aminoboron "ate" complex can be used to synthesize pyrrolidines. organic-chemistry.org

Palladium-Catalyzed Carboamination: The oxidative coupling of allyl tosylamides with styrenes, catalyzed by Palladium(II), can produce 2,4-substituted pyrrolidines. researchgate.net

Table 3: Methods for Functionalization of Pyrrolidine Rings and Precursors This table is interactive. You can sort and filter the data.

Method Reagents/Catalyst Position Functionalized Product Type Reference
Palladium-Catalyzed Hydroarylation PdCl₂(MeCN)₂, HCO₂H C3 3-Aryl-pyrrolidines chemrxiv.orgnih.gov
Redox-Neutral α-Arylation Quinone monoacetal, DABCO C2 (α-position) α-Aryl-pyrrolidines rsc.orgrsc.orgnih.gov
Redox-Triggered C-H Functionalization o-Benzoquinone C5 (in 2-substituted pyrrolidines) 2,5-Disubstituted pyrrolidines nih.govacs.org
1,3-Dipolar Cycloaddition N-benzyl-N-(methoxymethyl)-N-(trimethylsilyl)amine C3, C4 3,4-Disubstituted pyrrolidines osi.lv
Pd(II)-Catalyzed Carboamination Pd(II), Cu(II), O₂ C2, C4 2,4-Substituted pyrrolidines researchgate.net

Chemical Reactivity and Derivatization Strategies for 3 2,5 Dimethylphenyl Pyrrolidine Frameworks

Strategies for Functional Group Interconversion and Modification on the Pyrrolidine (B122466) Ring

The pyrrolidine ring of 3-(2,5-dimethylphenyl)pyrrolidine, while seemingly simple, provides several sites for functional group interconversion and modification. These transformations are crucial for fine-tuning the physicochemical properties and biological activity of the resulting derivatives.

One of the primary strategies involves the introduction of functional groups at positions other than the 3-position, often guided by the directing effects of the nitrogen atom or substituents introduced in earlier steps. For instance, the pyrrolidine ring can be hydroxylated, halogenated, or subjected to other electrophilic additions, although these reactions may require specific activation due to the electron-rich nature of the ring.

In cases where a carbonyl group is present on the pyrrolidine ring, as in pyrrolidin-2-ones or pyrrolidine-2,5-diones, a plethora of functional group interconversions become accessible. nih.gov These include reductions to the corresponding hydroxyl or amino derivatives, Grignard additions to the carbonyl carbon, and Wittig-type olefination reactions.

Furthermore, ring-opening reactions of activated pyrrolidine derivatives, such as N-acyl or N-sulfonyl pyrrolidines, can provide access to linear amino compounds with diverse functionalities. researchgate.net For example, the reductive cleavage of the N-C2 bond is a known transformation that can be influenced by the nature of the N-substituent and the reaction conditions.

Regioselective and Chemoselective Transformations of Pyrrolidine Derivatives

Regioselectivity and chemoselectivity are paramount in the synthesis of complex molecules derived from the this compound framework. The inherent reactivity of the pyrrolidine nitrogen often necessitates the use of protecting groups to achieve selective transformations at other positions of the ring.

Regioselectivity:

The substitution pattern of the pyrrolidine ring can be controlled through various synthetic strategies. For instance, in the synthesis of substituted pyrrolidines via [3+2] cycloaddition reactions, the regioselectivity of the addition of an azomethine ylide to an alkene is influenced by the nature of the substituents on both reactants. chemistryviews.orgresearchgate.net Computational studies, such as those using Density Functional Theory (DFT), can help predict the favored regioisomer. researchgate.net

In the case of pre-existing this compound, direct functionalization of the pyrrolidine ring can be challenging due to multiple reactive C-H bonds. However, the introduction of an activating group, such as a carbonyl, can direct subsequent reactions to specific positions. For example, in pyrrolidin-2-ones, the α-position to the carbonyl is often susceptible to electrophilic attack.

Chemoselectivity:

Chemoselectivity becomes crucial when multiple functional groups are present in a molecule. For example, in a molecule containing both a pyrrolidine nitrogen and another nucleophilic group, selective N-alkylation or N-acylation can be achieved by carefully choosing the reaction conditions, such as the base and solvent. researchgate.net Protecting the pyrrolidine nitrogen with a suitable group, such as a tert-butyloxycarbonyl (Boc) group, is a common strategy to allow for selective reactions at other sites. organic-chemistry.orgnih.gov

The chemoselective reduction of a molecule with multiple reducible groups is another important consideration. For instance, the reduction of a pyrrolidine derivative containing both an ester and a ketone can be controlled by the choice of reducing agent.

Introduction of Diverse Substituents onto the Pyrrolidine Skeleton

The introduction of a wide range of substituents onto the pyrrolidine skeleton is essential for creating libraries of compounds for drug discovery and other applications. Several methods can be employed to achieve this diversification.

One of the most powerful methods is the palladium-catalyzed cross-coupling reaction. For instance, N-Boc-2-halopyrrolidines can be coupled with various organometallic reagents (e.g., organoborons, organozincs) to introduce aryl, heteroaryl, or alkyl groups at the 2-position. organic-chemistry.orgnih.gov Similarly, C-H arylation reactions can be used to directly introduce aryl groups onto the pyrrolidine ring, although regioselectivity can be a challenge. researchgate.net

Multicomponent reactions (MCRs) offer an efficient way to construct highly substituted pyrrolidines in a single step from simple starting materials. These reactions, often involving a [3+2] cycloaddition, can generate pyrrolidines with multiple stereocenters and diverse substitution patterns.

Furthermore, the functionalization of the pyrrolidine nitrogen, as discussed in the next section, provides a straightforward way to introduce a vast array of substituents.

Reaction TypeReagents and ConditionsIntroduced Substituent(s)
Palladium-Catalyzed ArylationAryl halide, Pd catalyst (e.g., Pd(OAc)2), ligand (e.g., tBu3P-HBF4), baseAryl group
Michael Additionα,β-Unsaturated carbonyl compound, catalystSubstituted alkyl chain
[3+2] CycloadditionAzomethine ylide, alkeneVarious substituents depending on reactants
N-AlkylationAlkyl halide, baseAlkyl group
N-AcylationAcyl chloride or anhydride, baseAcyl group

Reactivity of Pyrrolidine Nitrogen and its Derivatives

The nitrogen atom of the pyrrolidine ring is a key site of reactivity. As a secondary amine, it is nucleophilic and can readily undergo a variety of transformations.

N-Alkylation and N-Arylation:

The pyrrolidine nitrogen can be easily alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base. This reaction is a common method for introducing a wide range of alkyl and substituted alkyl groups. N-Arylation can be achieved through methods such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the pyrrolidine with an aryl halide. nih.gov

N-Acylation:

Acylation of the pyrrolidine nitrogen with acyl chlorides or anhydrides is a straightforward process that leads to the formation of amides. researchgate.net This transformation is often used to introduce a variety of functional groups and to modify the electronic properties of the nitrogen atom. The resulting N-acylpyrrolidines can also serve as precursors for further transformations.

Formation of N-Oxides and N-Ylides:

The pyrrolidine nitrogen can be oxidized to form the corresponding N-oxide. N-oxides are versatile intermediates that can undergo further reactions. Additionally, the nitrogen can be converted into an azomethine ylide, which can then participate in [3+2] cycloaddition reactions to form more complex heterocyclic systems.

TransformationReagent(s)Product Type
N-AlkylationR-X (Alkyl halide), BaseN-Alkylpyrrolidine
N-ArylationAr-X (Aryl halide), Pd catalyst, Ligand, BaseN-Arylpyrrolidine
N-AcylationRCOCl (Acyl chloride), BaseN-Acylpyrrolidine
N-SulfonylationRSO2Cl (Sulfonyl chloride), BaseN-Sulfonylpyrrolidine

Advanced Structural Elucidation and Conformational Analysis of 3 2,5 Dimethylphenyl Pyrrolidine and Its Derivatives

Spectroscopic Characterization Beyond Basic Identification (e.g., Advanced NMR Techniques, X-ray Crystallography for Conformational Studies)

While standard NMR (¹H and ¹³C) and mass spectrometry are routine for confirming the basic structure of 3-(2,5-dimethylphenyl)pyrrolidine derivatives, a deeper understanding of their stereochemistry and conformational dynamics requires more sophisticated methods.

Advanced Nuclear Magnetic Resonance (NMR) Techniques: Two-dimensional NMR experiments are crucial for the unambiguous assignment of proton and carbon signals, especially in complex substituted pyrrolidines. researchgate.net Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings within the pyrrolidine (B122466) ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) link protons to their directly attached carbons and to carbons two or three bonds away, respectively. ipb.pt These correlations are invaluable for tracing the connectivity through the entire molecule. ipb.pt

For conformational studies, Nuclear Overhauser Effect (NOE) experiments, like NOESY and ROESY, are particularly powerful. They detect through-space proximity between protons, allowing for the determination of their relative spatial arrangement and thus the preferred conformation of the pyrrolidine ring (e.g., Cγ-endo vs. Cγ-exo puckering). frontiersin.org Furthermore, the measurement of vicinal proton-proton coupling constants (³JHH) can provide quantitative data on the dihedral angles within the ring, offering insight into its pucker. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) provides the most definitive and high-resolution data on the solid-state structure of a molecule. mdpi.com This technique precisely maps the atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecular conformation and stereochemistry. nih.govnih.gov For derivatives of this compound, X-ray crystallography can confirm the relative stereochemistry of substituents and reveal the exact puckering of the pyrrolidine ring in the crystalline state. researchgate.netmdpi.com It is also the definitive method for elucidating intermolecular interactions, such as hydrogen bonding and crystal packing forces, which can influence conformation. uzh.chchemrxiv.org

The table below summarizes key structural parameters that can be obtained from X-ray diffraction analysis for a hypothetical derivative.

ParameterDescriptionTypical Value/RangeSignificance
Crystal System The symmetry system of the crystal lattice.Monoclinic, Orthorhombic, etc.Influences packing and physical properties.
Space Group Describes the symmetry elements within the crystal.e.g., P2₁/n, P2₁2₁2₁Defines the arrangement of molecules in the unit cell.
Bond Lengths (Å) The distance between the nuclei of two bonded atoms.C-N: ~1.47 Å, C-C: ~1.54 ÅConfirms covalent structure and can indicate bond strain.
**Bond Angles (°) **The angle formed by three connected atoms.~104-109° in the ringReveals ring puckering and steric strain.
Torsion Angles (°) The dihedral angle between two planes.VariesDefines the specific conformation (e.g., twist, envelope).

Conformational Preferences and Dynamics of Substituted Pyrrolidines

The five-membered pyrrolidine ring is inherently flexible and undergoes a rapid interconversion between various non-planar conformations, a process known as pseudorotation. The ring puckering can be described by two main conformers: the "envelope" (with four atoms in a plane and one out-of-plane) and the "twist" (with two atoms displaced on opposite sides of a plane formed by the other three). The energy barrier between these conformers is low, leading to a dynamic equilibrium in solution. acs.org

Substitution on the pyrrolidine ring significantly influences its conformational preferences. For 3-substituted pyrrolidines, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. The bulky 2,5-dimethylphenyl group in this compound is expected to strongly favor a pseudo-equatorial position to minimize steric hindrance.

Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside experimental data to model these conformational landscapes. frontiersin.orgacs.org Studies on related systems have shown that the pyrrolidine ring can adopt distinct puckering states, often denoted as Cγ-endo (Cγ atom puckered towards the substituent on the nitrogen) or Cγ-exo (Cγ atom puckered away). frontiersin.org The energy difference between such states can be small, often just a few kcal/mol. frontiersin.org The specific conformation can also be influenced by the nature of the N-substituent and the solvent environment. acs.org For instance, N-acylation can alter the puckering preference compared to the parent amine.

The dynamic nature of these systems means that the molecule is not static but exists as an ensemble of interconverting conformers. researchgate.net This conformational dynamism is critical for the function of pyrrolidine-based catalysts, where the ability to adopt a specific conformation upon substrate binding is key to achieving high selectivity. nih.govnih.gov

Analysis of Chiral Centers and Stereochemical Configuration

The substitution at the C3 position of the pyrrolidine ring makes this compound a chiral molecule, existing as a pair of enantiomers: (R)-3-(2,5-dimethylphenyl)pyrrolidine and (S)-3-(2,5-dimethylphenyl)pyrrolidine. The absolute configuration of this stereocenter is fundamental to the molecule's properties, especially in stereoselective synthesis where it acts as a chiral auxiliary or organocatalyst. rsc.org

The synthesis of these compounds often aims to produce a single enantiomer through asymmetric synthesis, employing chiral starting materials or catalysts. acs.orgacs.org The stereochemical outcome of such reactions is crucial and must be rigorously determined. nih.gov

The absolute configuration is typically assigned using a combination of methods:

X-ray Crystallography: When a single crystal of a pure enantiomer or a derivative containing another known chiral center is available, anomalous dispersion (Flack parameter) analysis can unambiguously determine the absolute configuration.

Chiral Chromatography: Comparison of the retention time of a synthetic sample with that of an authentic standard of known configuration on a chiral stationary phase HPLC or GC column.

NMR Spectroscopy: Using chiral solvating or derivatizing agents that induce diastereomeric environments, leading to separable signals for the two enantiomers in the NMR spectrum.

The stereochemical configuration at C3 dictates the three-dimensional arrangement of the bulky aryl group relative to the pyrrolidine ring, which in turn governs how the molecule interacts with other chiral molecules, such as substrates in a catalytic reaction. acs.org

Property(R)-enantiomer(S)-enantiomer
Structure C3 has (R) configurationC3 has (S) configuration
Optical Rotation Rotates plane-polarized light in one direction (e.g., dextrorotatory, (+))Rotates plane-polarized light in the opposite direction (e.g., levorotatory, (-))
Biological/Catalytic Activity Often exhibits different activity or selectivityOften exhibits different activity or selectivity
Interaction with other chiral molecules Forms diastereomeric complexes with different propertiesForms diastereomeric complexes with different properties

Hydrogen Bonding and Intramolecular Interactions in Pyrrolidine Systems

Non-covalent interactions, including hydrogen bonding and other intramolecular forces, play a defining role in the structure and reactivity of pyrrolidine derivatives.

Hydrogen Bonding: The secondary amine (N-H) group in this compound is a hydrogen bond donor, while the nitrogen lone pair is a hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen bonds, leading to self-association in solution or specific packing arrangements in the solid state. researchgate.netrsc.org In derivatives where other functional groups are present (e.g., hydroxyl, amide), a wider range of hydrogen bonding networks is possible. nih.gov For example, aryl pyrrolidine-based organocatalysts often rely on hydrogen bonding from urea (B33335) or thiourea (B124793) moieties to bind and activate substrates. nih.gov The geometry of these hydrogen bonds is critical for enantioselectivity. nih.gov

Intramolecular Interactions: Beyond hydrogen bonds, other weak interactions can influence conformation. In 3-aryl pyrrolidines, potential interactions include:

CH-π interactions: Between C-H bonds of the pyrrolidine ring and the π-system of the dimethylphenyl group.

Computational and Theoretical Investigations of 3 2,5 Dimethylphenyl Pyrrolidine and Pyrrolidine Scaffolds

Quantum Chemical Studies (e.g., DFT Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the fundamental properties of pyrrolidine-based systems. mdpi.com These methods allow for the detailed examination of electronic structure, reaction pathways, and molecular stability.

The electronic structure of a molecule dictates its reactivity and physical properties. DFT calculations are used to determine the distribution of electrons within a molecule, identifying regions that are electron-rich or electron-deficient. This is often visualized through molecular electrostatic potential (MEP) maps, which highlight sites prone to electrophilic or nucleophilic attack. nih.gov For instance, in pyrrolidine (B122466) derivatives, the nitrogen atom and any associated functional groups are key areas of interest. The analysis of frontier molecular orbitals (HOMO and LUMO) provides further insight into the molecule's reactivity and its ability to participate in chemical reactions. nih.govrsc.org Natural Bond Orbital (NBO) analysis can also be performed to understand charge transfer, conjugative interactions, and the delocalization of electron density within the molecule. elixirpublishers.com

Theoretical studies have shown that the electronic properties of pyrrolidine scaffolds can be significantly influenced by the nature and position of substituents. For example, the introduction of an aryl group, as in 3-(2,5-dimethylphenyl)pyrrolidine, can alter the electron density distribution on the pyrrolidine ring through inductive and resonance effects. These electronic modifications can have a profound impact on the molecule's interaction with biological targets.

DFT calculations are a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of intermediates, transition states, and the determination of activation energies. rsc.orgresearchgate.net This information is crucial for understanding the feasibility and stereochemical outcome of synthetic routes leading to pyrrolidine derivatives.

For example, computational studies have been employed to unravel the mechanisms of various reactions involving the pyrrolidine scaffold, such as [3+2] cycloaddition reactions to form the pyrrolidine ring itself. mdpi.comacs.org These studies can predict whether a reaction will proceed through a concerted or stepwise mechanism and can explain the observed regioselectivity and diastereoselectivity. acs.orgnih.govnih.gov In the context of organocatalysis, DFT has been instrumental in understanding how pyrrolidine-based catalysts facilitate reactions by stabilizing transition states. ub.eduacs.orgnih.govnih.gov

A notable application of DFT is in the study of ring-contraction reactions to form cyclobutanes from pyrrolidines. acs.orgnih.gov Calculations have revealed that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate, leading to a 1,4-biradical that collapses to the cyclobutane (B1203170) product. acs.orgnih.gov The stereoretentive nature of this reaction is explained by the barrierless collapse of the open-shell singlet 1,4-biradical. acs.orgnih.gov

Reaction TypeKey Mechanistic Insight from DFT
Synthesis of Pyrrolidinedione DerivativesElucidation of a multi-step reaction involving Michael addition, Nef-type rearrangement, and cyclization, with identification of key energy barriers. rsc.orgresearchgate.net
Stereoretentive Formation of CyclobutanesIdentification of the rate-determining step as N₂ release and explanation of stereoselectivity through the stability of a 1,4-biradical intermediate. acs.orgnih.gov
Copper-Promoted Intramolecular AminooxygenationPrediction of diastereoselectivity based on the conformational analysis of cyclic transition states. nih.gov
[2+2+2] Cycloaddition for Pyrrolidine-fused PyridonesIdentification of transition states and Gibbs free energies to explain experimental reactivities, ruling out zwitterionic intermediates. researchgate.net

This table summarizes key findings from DFT studies on reaction mechanisms involving pyrrolidine scaffolds.

Computational methods are frequently used to predict the relative stability of different molecular conformations, tautomers, and reactive intermediates. This is particularly relevant for pyrrolidine derivatives, which can exist in various forms that influence their chemical behavior.

Iminium Ion Stability: In the field of aminocatalysis, pyrrolidine derivatives are often used to form iminium ions as key reactive intermediates. ub.eduacs.orgnih.govnih.gov DFT calculations have been extensively used to compare the relative stabilities of iminium ions derived from different pyrrolidine catalysts. ub.eduacs.orgnih.govnih.govresearchgate.net These studies have shown that the stability of the iminium ion is influenced by the substituents on the pyrrolidine ring and the nature of the solvent. ub.eduresearchgate.net For instance, substituents that can stabilize the positive charge through electronic effects or steric hindrance can significantly impact the catalyst's efficacy. ub.eduresearchgate.net The relative energies of iminium ions can be used to predict which species will predominate in a reaction mixture containing multiple carbonyl compounds. nih.gov

Tautomerism: Tautomerism, the interconversion of structural isomers, can significantly affect the properties of a drug molecule. chemrxiv.org For pyrrolidine-containing compounds, such as 2-pyrrolidone, computational studies have been used to determine the relative stability of lactam and lactim tautomers in both the gas phase and in solution. nih.govresearchgate.net These studies have generally found the lactam form to be more stable, but the energy difference can be small, allowing for the participation of the less stable tautomer in certain reactions. nih.govresearchgate.net The presence of different tautomers can influence a molecule's pharmacophoric features and its interactions with biological targets. chemrxiv.org

Molecular Dynamics Simulations

While quantum chemical methods provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. rsc.org MD simulations are particularly useful for studying the conformational flexibility of the pyrrolidine ring and its substituents, as well as the stability of protein-ligand complexes. rsc.orgnih.govnih.gov

For pyrrolidine derivatives, MD simulations can reveal how the molecule explores different conformational states, a phenomenon known as pseudorotation in the five-membered ring. nih.gov This dynamic behavior can be crucial for the molecule's ability to bind to a specific protein target. rsc.org In the context of drug design, MD simulations are used to assess the stability of a ligand within a protein's binding site, providing insights into the key interactions that maintain the complex. nih.govnih.govtandfonline.com These simulations can also help to identify previously "undruggable" binding sites by revealing transient pockets and allosteric sites on a protein's surface. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. tandfonline.comnih.govnih.govscispace.comtandfonline.comnih.gov These models are built using a set of known compounds and their measured activities or properties, and they can then be used to predict the behavior of new, untested molecules.

For pyrrolidine derivatives, QSAR studies have been employed to identify the key structural features that contribute to their inhibitory activity against various biological targets. tandfonline.comnih.govnih.govscispace.com These studies often involve the calculation of various molecular descriptors, which can be categorized as constitutional, topological, geometrical, and electronic. The resulting QSAR models can guide the design of more potent and selective inhibitors. For example, a QSAR study on pyrrolidine derivatives as α-mannosidase inhibitors suggested that the presence of polar properties on the van der Waals surface and aromatic rings are important for activity. nih.gov

QSAR/QSPR StudyTarget/PropertyKey Findings
Pyrrolidine derivatives as α-mannosidase inhibitorsα-Mannosidase I and IIImportance of polar surface properties and aromatic rings for inhibitory activity. nih.gov
Pyrrolidine derivatives as neuraminidase inhibitorsInfluenza NeuraminidaseHydrogen bonding and electrostatic factors are crucial for inhibitory activity. nih.gov
Pyrrolidine derivatives as Mcl-1 inhibitorsMyeloid cell leukemia-1 (Mcl-1)Development of CoMFA, CoMSIA, and HQSAR models to guide the design of new inhibitors. nih.govtandfonline.comtandfonline.com
Spiro[pyrrolidin-3,2-oxindoles] as MDM2-p53 inhibitorsMDM2-p53 interactionDevelopment of CoMSIA and HQSAR models to identify key structural features for inhibitory activity. scispace.com

This table presents a selection of QSAR/QSPR studies on pyrrolidine derivatives, highlighting their targets and key findings.

Molecular Docking and Ligand-Protein Interaction Modeling (excluding clinical outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. biorxiv.orgyoutube.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of a potential drug molecule at the atomic level. biorxiv.org

For this compound and related compounds, molecular docking can be used to model their interaction with various protein targets. The docking process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the protein-ligand complex. nih.govnih.gov

For instance, docking studies on pyrrolidine derivatives as α-mannosidase inhibitors have identified key interactions with amino acid residues in the active site, including hydrogen bonds, hydrophobic π-π stacking contacts, and interactions with metal ions. nih.gov Similarly, docking studies on pyrrolidine derivatives as neuraminidase inhibitors have highlighted the importance of hydrogen bonds and electrostatic interactions with key residues in the active pocket. nih.gov These insights are invaluable for the rational design of new and improved inhibitors. biorxiv.org

Pharmacophore Modeling and Virtual Screening of Pyrrolidine Libraries (excluding clinical outcomes)

Pharmacophore modeling and virtual screening are powerful computational strategies that accelerate the discovery of novel bioactive molecules by identifying essential structural features required for biological activity and screening large compound databases for molecules possessing these features. researchgate.netyoutube.com These techniques are particularly valuable in exploring the chemical space of versatile scaffolds like pyrrolidine. A pharmacophore represents the three-dimensional arrangement of essential molecular features—such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups—that are critical for a ligand to interact with a specific biological target. researchgate.netbiorxiv.org By creating these models, researchers can rapidly filter extensive virtual libraries to identify promising "hit" compounds for further investigation. youtube.commdpi.com

The application of these computational methods to pyrrolidine libraries has successfully identified novel inhibitors for a range of biological targets. These studies leverage both ligand-based and structure-based pharmacophore models. Ligand-based models are derived from a set of known active compounds, while structure-based models are developed from the three-dimensional structure of the ligand-target complex. biorxiv.org The combination of these approaches with molecular docking provides deep insights into the specific interactions governing molecular recognition.

Detailed Research Findings

Several research endeavors have demonstrated the utility of pharmacophore-guided virtual screening for pyrrolidine derivatives against various therapeutic targets.

Monoamine Transporter Inhibitors: A pharmacophore model was instrumental in the discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. nih.gov A 3D database search using this new model identified compounds with significant inhibitory activity for dopamine (B1211576) (DA), serotonin (B10506) (SER), and norepinephrine (B1679862) (NE) reuptake. The most potent compound identified, analog 12 , displayed Ki values of 0.20 µM, 0.23 µM, and 0.031 µM for the inhibition of DA, SER, and NE reuptake, respectively. nih.gov

α-Mannosidase Inhibitors: Virtual screening and Quantitative Structure-Activity Relationship (QSAR) studies on functionalized pyrrolidine derivatives have been used to analyze binding features for α-mannosidase I and II enzymes. nih.gov The developed pharmacophore model, supported by docking studies, highlighted the importance of polar surface properties and the presence of aromatic rings for providing necessary hydrophobicity. nih.gov Key interactions for binding were identified as hydrogen bonds, hydrophobic π-π stacking with aromatic amino acid residues (such as Phenylalanine, Tryptophan, and Tyrosine), and coordination with metal ions within the enzyme's active site. nih.gov

Angiotensin II AT1 Receptor Ligands: In the search for new antihypertensive agents, a virtual screening-based design led to the synthesis and evaluation of new pyrrolidine derivatives as AT1 receptor ligands. nih.gov A combination of 3D-QSAR and high-throughput virtual screening revealed that 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides were a promising starting point. nih.gov Structure-activity relationship (SAR) studies further indicated that the length of the acyl chain attached to the pyrrolidine scaffold is a crucial determinant for effective receptor interaction. nih.gov

CCR5 Receptor Antagonists: The stereochemistry of the pyrrolidine ring is a critical factor for activity, as demonstrated in the development of 1,3,4-trisubstituted pyrrolidines as CCR5 receptor antagonists. researchgate.net A three-dimensional pharmacophore model was developed for these antagonists. It was determined that the (3S, 4S) absolute stereochemistry of the pyrrolidine scaffold was essential for potent activity. researchgate.net

The table below summarizes key pharmacophore models developed for different biological targets using pyrrolidine-based libraries.

Table 1: Summary of Pharmacophore Models for Pyrrolidine Scaffolds

Biological Target Key Pharmacophoric Features Important Interactions Reference
α-Mannosidase Aromatic rings, Polar surface properties Hydrogen bonds, π-π stacking with Phe, Trp, Tyr residues nih.gov
Monoamine Transporters Two hydrophobic sites, one hydrogen bond acceptor, one positive ionizable site Not specified in detail nih.gov
AT1 Receptor Acyl chain (optimal length), Biphenyl-tetrazole group Not specified in detail nih.gov

| CCR5 Receptor | Specific stereochemistry (3S, 4S), Aromatic/hydrophobic groups | Not specified in detail | researchgate.net |

Virtual screening campaigns based on these models have led to the identification of several promising hit compounds, as detailed in the following table.

Table 2: Examples of Hits from Virtual Screening of Pyrrolidine Libraries

Compound Class Biological Target Key Findings Reference
(2R, 3R, 4S)-2-aminomethylpyrrolidine 3,4-diol derivatives α-Mannosidase I and II Compound 30 was identified as the best inhibitor for both enzyme classes. nih.gov
3,4-Disubstituted pyrrolidines Monoamine Transporters Analog 12 showed potent inhibition of DA, SER, and NE reuptake. nih.gov
1-Acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides AT1 Receptor The valeric (pentanoyl) chain was found to be optimal for the acyl group. nih.gov

| 1,3,4-Trisubstituted pyrrolidines | CCR5 Receptor | Enantiomers with (3S, 4S) configuration were the most potent. | researchgate.net |

These computational investigations underscore the importance of the pyrrolidine scaffold in medicinal chemistry. By defining the precise three-dimensional arrangement of functional groups, pharmacophore models provide a blueprint for designing new molecules, including derivatives of this compound, with potentially high affinity and selectivity for their intended biological targets.

Exploration of Biological Activities and Pharmacological Potential of 3 2,5 Dimethylphenyl Pyrrolidine Derivatives Excluding Clinical Data

In vitro Biological Activity Screening and Assays

The initial assessment of the biological effects of 3-(2,5-dimethylphenyl)pyrrolidine derivatives is conducted through a variety of in vitro screening methods and assays. These laboratory-based tests are fundamental in identifying and characterizing the potential therapeutic activities of these compounds at a molecular and cellular level.

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit the activity of specific enzymes is a key area of investigation. Enzymes are crucial for numerous physiological processes, and their inhibition can produce therapeutic effects.

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a vital enzyme in the synthesis of nucleic acids and amino acids. A series of 4-pyrrolidine-based thiosemicarbazones were synthesized and evaluated for their ability to inhibit DHFR. These compounds demonstrated potent inhibition, with IC50 values ranging from 12.37 ± 0.48 μM to 54.10 ± 0.72 μM. rsc.org Among the tested derivatives, one compound, designated as 5d, exhibited the highest inhibitory activity. rsc.org

Cyclooxygenase (COX): New pyrrolidine (B122466) derivatives have been synthesized and computationally evaluated for their effects on COX-1 and COX-2 enzymes. researchgate.net Among the newly synthesized compounds, derivative A-1 showed the most significant anti-inflammatory effects, suggesting its potential as a lead compound for the development of new Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). researchgate.net

Acetylcholinesterase: The acetylcholinesterase inhibition activity of certain pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives has been determined. researchgate.net

Receptor Ligand Binding Studies

The interaction of this compound derivatives with cellular receptors, particularly G-Protein Coupled Receptors (GPCRs), is a significant focus of research to understand their pharmacological potential.

5-HT3 Receptor: Novel conformationally constrained derivatives of classical 5-HT3 receptor antagonists based on the pyrrolidone structure have been designed and synthesized. nih.gov Testing of these compounds for their ability to inhibit the specific binding of [3H]granisetron to the 5-HT3 receptor in rat cortical membranes revealed subnanomolar affinity for some of the derivatives. nih.gov The most potent ligand in this series was a quinuclidine (B89598) derivative, (S)-7i, which displayed an affinity comparable to the reference ligand, granisetron. nih.gov

Dopamine (B1211576) D3 Receptor: A series of bitopic ligands based on Fallypride, featuring a flexible secondary binding fragment, were prepared with the aim of creating a D3R-selective compound. upenn.edu Computational chemistry studies indicated that the interaction of the fragment binding to the secondary binding fragment increased the distance between the pyrrolidine nitrogen and ASP1103.32 of the D3R, which in turn reduced the D3R affinity. upenn.edu

Cellular Pathway Modulation

Research into how this compound derivatives can modulate cellular signaling pathways provides insight into their mechanisms of action and potential therapeutic applications. A study on new pyrrolo[2,3-b]pyridine derivatives revealed that compound 41 could increase GSK-3β phosphorylation at the Ser9 site, thereby inhibiting its activity. nih.gov This action led to the inhibition of tau protein hyperphosphorylation by reducing the abundance of p-tau-Ser396. nih.gov Furthermore, compound 41 was found to up-regulate β-catenin and neurogenesis-related markers, which promoted the neurite outgrowth of neurons in SH-SY5Y cells. nih.gov

Antimicrobial and Antifungal Activity Assessment (in vitro)

The potential of this compound derivatives to combat microbial and fungal infections is evaluated through in vitro assays.

Antibacterial and Antifungal Activity: A compound, 5-(2,4-dimethylbenzyl) pyrrolidin-2-one (DMBPO), extracted from marine Streptomyces VITSVK5 spp., has demonstrated antibiotic activity against selected bacterial and fungal pathogens. nih.gov DMBPO showed greater activity against fungi than bacteria. nih.gov It exhibited maximal activity against Escherichia coli with a MIC value of 187 μg/ml. nih.gov Furthermore, DMBPO was a potent inhibitor of the opportunistic fungal pathogen Aspergillus niger, with a MIC value of 1 μg/ml. nih.gov

Antifungal Activity: The in vitro antifungal activity of a series of homoallylamines and related compounds has been evaluated. nih.gov Active structures were found to inhibit (1,3)-beta-D-glucan and primarily chitin (B13524) synthases, which are enzymes that catalyze the synthesis of major fungal cell wall polymers. nih.gov

Antiviral Activity Evaluation (in vitro)

The in vitro assessment of this compound derivatives for antiviral activity is a critical step in identifying potential new therapeutic agents against viral infections.

SARS-CoV-2: A hit compound, 5-(2-((1-phenethylpyrrolidin-3-yl)oxy)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole 1, displayed an EC50 value of 4.7 µM and a CC50 value of 21 µM against SARS-CoV-2. mdpi.com This compound was identified as a promising starting point for further chemical development. mdpi.com Antiviral profiling showed that this compound was active against various beta-coronaviruses, and initial mode-of-action studies suggested that it interferes with viral entry. mdpi.com

Yellow Fever Virus (YFV): A series of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides were synthesized and evaluated for their antiviral activity against YFV. nuph.edu.ua Most of the studied compounds demonstrated inhibitory activity against YFV at concentrations of ≤10 μg/mL, with the most active substances having an EC90 in the range of 0.06 – 2.2 μg/mL. nuph.edu.ua

Anticancer/Cytotoxicity Studies on Cell Lines (in vitro)

The potential of this compound derivatives as anticancer agents is investigated through in vitro cytotoxicity studies on various cancer cell lines.

Broad Anticancer Screening: A series of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides showed varying levels of activity against different cancer cell lines at a concentration of 100 μM. nih.gov These compounds were most selective against the prostate cancer cell line PPC-1 and the melanoma cell line IGR39, with EC50 values in the range of 2.5–20.2 µM. nih.gov In general, the compounds were less active against the triple-negative breast cancer cell line MDA-MB-231. nih.gov

Lung Cancer: A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structures significantly enhanced the anticancer activity, reducing cell viability to 28.0% and 29.6%, respectively. mdpi.com

Leukemia, Breast, and Prostate Cancers: 16E-arylideneandrostane derivatives have been reported as potent anti-cancer agents for the treatment of leukemia, breast and prostate cancers, and brain tumors. nih.gov Some of these steroid derivatives showed selective cytotoxic effects in tumoral cell lines, with an IC50 of 3.47 µM for the 2,3-dichlorophenyl derivative in the MCF-7 breast cancer cell line. nih.gov

HeLa, SKBR-3, and HepG2 Cancer Cell Lines: A new series of pyrano[2,3-d:6,5-d']dipyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity. nih.gov Four of these compounds (5e, 5f, 5g, and 5i) demonstrated excellent potent cytotoxicity against HeLa, SKBR-3, and HepG2 cancer cell lines. nih.gov

Antidiabetic Activity (in vitro)

While specific in vitro antidiabetic studies on this compound are not extensively documented in the reviewed literature, the broader class of pyrrolidine derivatives has emerged as a promising source of novel antidiabetic agents. Researchers have explored various pyrrolidine-based scaffolds as inhibitors of key enzymes involved in glucose metabolism, such as α-amylase, α-glucosidase, and dipeptidyl peptidase-4 (DPP-IV). nih.govnih.govsemanticscholar.org

One area of investigation involves the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates. Delaying carbohydrate digestion can help manage postprandial hyperglycemia. nih.gov Studies on N-Boc-proline amides, for instance, have identified compounds with significant inhibitory activity against both enzymes. nih.gov Similarly, rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] have demonstrated potent α-amylase inhibition, with IC50 values comparable to the standard drug, acarbose. nih.gov

Another major target for type 2 diabetes is DPP-IV, an enzyme that deactivates incretin (B1656795) hormones like GLP-1. Inhibiting DPP-IV prolongs the action of these hormones, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release. semanticscholar.orgresearchgate.net Novel pyrrolidine sulphonamide derivatives have been synthesized and shown to be effective DPP-IV inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. semanticscholar.orgresearchgate.net

The following tables summarize the in vitro antidiabetic activities of various pyrrolidine-containing scaffolds.

Table 1: In Vitro α-Amylase and α-Glucosidase Inhibitory Activity of Pyrrolidine Derivatives

This table is interactive. You can sort and filter the data.

Compound Class Derivative/Substituent Target Enzyme IC50 (µg/mL) Reference
N-Boc Proline Amide 3a (unsubstituted phenyl) α-Amylase 36.32 nih.gov
N-Boc Proline Amide 3g (4-methoxy) α-Amylase 26.24 nih.gov
N-Boc Proline Amide 3f (4-chloro) α-Glucosidase 27.51 nih.gov
N-Boc Proline Amide 3g (4-methoxy) α-Glucosidase 18.04 nih.gov
Spirooxindole Pyrrolidine 5g (p-tolyl) α-Amylase 1.49 ± 0.10 µM nih.gov
Spirooxindole Pyrrolidine 5k (4-methoxyphenyl) α-Amylase 1.95 ± 0.12 µM nih.gov
Spirooxindole Pyrrolidine 5l (4-ethoxyphenyl) α-Amylase 2.92 ± 0.16 µM nih.gov
Spirooxindole Pyrrolidine 5s (3,4,5-trimethoxyphenyl) α-Amylase 2.12 ± 0.15 µM nih.gov
Standard Acarbose α-Amylase 5.50 nih.gov

Table 2: In Vitro DPP-IV Inhibitory Activity of Pyrrolidine Sulphonamide Derivatives

This table is interactive. You can sort and filter the data.

Compound ID Substituent IC50 (nM) Reference
B-I Unspecified 16.05 ± 1.64 semanticscholar.orgresearchgate.net
B-V Unspecified 15.98 ± 1.98 semanticscholar.orgresearchgate.net
B-VI Unspecified 19.65 ± 2.60 semanticscholar.orgresearchgate.net
B-XI 1,2,4-oxadiazol-3-yl 11.32 ± 1.59 semanticscholar.orgresearchgate.net
B-XIII Unspecified 19.65 ± 2.60 semanticscholar.orgresearchgate.net

Anticonvulsant Activity (in vitro / in silico)

The pyrrolidine scaffold, particularly in the form of pyrrolidine-2,5-dione (succinimide), is a well-established pharmacophore for anticonvulsant agents. mdpi.com While direct anticonvulsant data for this compound is scarce, extensive research on related 3-substituted pyrrolidine-2,5-diones demonstrates significant activity in preclinical models of epilepsy. These studies provide a strong rationale for exploring analogues of the title compound as potential anticonvulsants.

The primary screening models for anticonvulsant activity include the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, an analogue for absence seizures. mdpi.comnih.gov The 6 Hz psychomotor seizure model is used to identify agents effective against pharmacoresistant epilepsy. nih.govnih.gov

In silico and in vitro studies suggest that the mechanism of action for many of these compounds involves interaction with neuronal voltage-gated ion channels. mdpi.comnih.govnih.gov For example, studies on 3,3-diphenyl-propionamides and 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives indicate that their anticonvulsant effects may be linked to interactions with voltage-sensitive sodium channels (site 2) and, in some cases, L-type calcium channels. nih.govnih.gov The phenyl group, a common feature in many effective anticonvulsants like phenytoin, appears to be a crucial structural element for this activity. nih.govnih.gov

The following table presents the anticonvulsant activities of several series of pyrrolidine derivatives.

Table 3: Anticonvulsant Activity of Representative Pyrrolidine Derivatives in Mice (i.p.)

This table is interactive. You can sort and filter the data.

Compound Class Compound ID MES ED50 (mg/kg) scPTZ ED50 (mg/kg) 6 Hz (32 mA) ED50 (mg/kg) Reference
3,3-Diphenyl-propionamide 3q 31.64 75.41 38.15 nih.gov
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione 4 62.14 >100 75.59 mdpi.com
3-(2-Chlorophenyl)-pyrrolidine-2,5-dione 6 68.30 >100 28.20 nih.gov
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide 14 49.6 67.4 31.3 mdpi.comscilit.com
Reference Drug Valproic Acid 252.74 162.2 130.64 nih.gov

Structure-Activity Relationship (SAR) Studies for Pyrrolidine Scaffolds

The biological activity of pyrrolidine derivatives is highly dependent on their substitution patterns and stereochemistry. bohrium.comnih.govresearchgate.net Structure-activity relationship (SAR) studies aim to elucidate how these structural modifications influence pharmacological effects, guiding the design of more potent and selective drug candidates. nih.govresearchgate.net For the pyrrolidine scaffold, SAR analyses have revealed that substituents on both the pyrrolidine ring and its appended groups can dramatically alter activity and target selectivity. nih.govnih.gov

Impact of Substitution Patterns on Biological Activity

The nature and position of substituents on the pyrrolidine core and its associated phenyl rings are critical determinants of biological activity.

Substitution on the Pyrrolidine Ring: For 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives acting as androgen receptor antagonists, the introduction of a methyl group at the 2-position of the pyrrolidine ring was found to increase binding affinity. nih.gov In a series of anticonvulsant (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, a dimethylamine (B145610) group at the 3-position of the pyrrolidine-2,5-dione was found to be preferential for potent activity. mdpi.com

Substitution on the Phenyl Ring: In studies of pyrrolidine amide derivatives as NAAA inhibitors, small lipophilic groups were tolerated at the 3-position of the terminal phenyl ring, with a 3-chloro substituent being more effective than the unsubstituted compound. nih.gov Conversely, substitution at the 2-position with methyl or chloro groups significantly reduced potency. nih.gov For antidiabetic pyrrolidine derivatives acting as α-glucosidase inhibitors, electron-donating groups like a para-methoxy group on an aromatic amine substituent enhanced activity. nih.gov

Nature of Linkers and Terminal Groups: In hybrid anticonvulsants containing a pyrrolidine-2,5-dione core, the length of the alkyl chain linking the core to a terminal amine moiety influenced the activity profile, with longer chains resulting in a quicker onset and longer duration of action. nih.gov The type of terminal group is also crucial; derivatives with a 3-trifluoromethylphenylpiperazine moiety were most active in the MES test, while 3,4-dichlorophenylpiperazines were active in both MES and scPTZ tests. nih.gov

Role of Stereochemistry in Target Interaction

Stereochemistry is a pivotal factor in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological actions, metabolic pathways, and toxicities. biomedgrid.combiomedgrid.com The pyrrolidine ring contains multiple potential stereocenters, and its non-planar, puckered conformation means that the spatial orientation of substituents profoundly affects how a molecule interacts with its biological target. nih.gov

The significance of stereochemistry is evident across different classes of pyrrolidine derivatives. For example, in a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine androgen receptor antagonists, the (2S,3R) configuration was found to be favorable for antagonistic activity. nih.gov In another study, the specific stereochemical orientation of a 3-R-methylpyrrolidine substituent on a benzopyran core was responsible for its function as a pure estrogen receptor α antagonist. nih.gov

This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral. An optimal fit within a target's binding site often requires a precise three-dimensional arrangement of atoms and functional groups. biomedgrid.com Furthermore, stereochemistry can influence drug transport and uptake. Studies on the natural product acivicin (B1666538) and its derivatives have shown that only isomers with a specific (5S, αS) stereochemistry display significant antiplasmodial activity, suggesting that their uptake into the cell is mediated by a stereoselective transport system. mdpi.comnih.gov Therefore, controlling the stereochemistry is a critical aspect of designing novel, potent, and selective pyrrolidine-based therapeutic agents.

Pyrrolidine Derivatives as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to interact with a specific biological target, allowing researchers to study its function in biological systems. While the use of this compound derivatives specifically as chemical probes is not widely reported, the pyrrolidine scaffold is a component of molecules used for such purposes.

For instance, certain naturally occurring pyrrolidine dicarboxylate derivatives, known as kainoids, are potent neuroexcitatory agents that act on glutamate (B1630785) receptors and are used as pharmacological probes to study the central nervous system. The development of novel 3-aminopyrrolidine (B1265635) derivatives as potent antagonists for the human chemokine receptor 2 (CCR2) allows for the investigation of this receptor's role in inflammatory processes. nih.gov

The synthesis of potent and selective pyrrolidine derivatives, such as those with antidiabetic or anticonvulsant activity, provides a foundation for creating chemical probes. By incorporating a reporter tag—such as a fluorescent dye, a biotin (B1667282) molecule for affinity purification, or a photo-crosslinking group—onto a selective pyrrolidine ligand, researchers can develop powerful tools to visualize the subcellular location of a target protein, identify its binding partners, and further elucidate its biological function.

Applications of Pyrrolidine Derivatives in Catalysis, with Implications for 3 2,5 Dimethylphenyl Pyrrolidine

Pyrrolidine (B122466) Derivatives as Organocatalysts in Asymmetric Synthesis

Chiral pyrrolidines have become central to the field of asymmetric organocatalysis, a discipline that uses small organic molecules to catalyze chemical reactions. nih.govmdpi.com Their rise to prominence began with the discovery that the natural amino acid L-proline could catalyze aldol (B89426) reactions with significant enantioselectivity. nih.gov This led to the development of a multitude of synthetic pyrrolidine-based catalysts designed to improve upon proline's efficiency and expand the scope of possible transformations. nih.gov These catalysts typically operate through the formation of nucleophilic enamines or electrophilic iminium ions as key intermediates. The substitution pattern on the pyrrolidine ring is critical for inducing stereoselectivity, and the presence of an aryl group, as in 3-(2,5-Dimethylphenyl)pyrrolidine, is a common design feature for controlling the steric and electronic environment of the catalytic pocket. nih.gov

The catalytic cycle of most pyrrolidine-based organocatalysts relies on the nucleophilic character of the secondary amine nitrogen. This nitrogen atom reacts with a carbonyl compound (an aldehyde or ketone) to form a key intermediate. The basicity and nucleophilicity of the pyrrolidine nitrogen are therefore fundamental to its catalytic activity.

A study of 32 different pyrrolidines and imidazolidinones used in organocatalysis revealed that most pyrrolidines have Brønsted basicities (pKaH) in the range of 16 to 20 in acetonitrile. However, a key finding was that the nucleophilic reactivities of these compounds correlate only poorly with their basicities. This indicates that a highly basic amine is not necessarily a highly nucleophilic one, and these two properties can be tuned independently. For instance, the introduction of bulky substituents can affect the nucleophilicity due to steric hindrance without proportionally altering the basicity. This decoupling of basicity and nucleophilicity is a crucial principle in catalyst design, allowing for the optimization of catalysts for specific reactions where, for example, high nucleophilicity is required but high basicity might cause unwanted side reactions.

The design of effective chiral pyrrolidine catalysts hinges on strategies to control the three-dimensional space around the active site, thereby directing the approach of reactants to favor the formation of one enantiomer over the other. Key design principles include:

Steric Shielding: The introduction of bulky substituents is a primary strategy for creating a chiral pocket. In catalysts like diarylprolinol silyl (B83357) ethers, large aryl groups attached to the C2 position effectively block one face of the enamine or iminium ion intermediate, forcing the substrate to approach from the less hindered face. nih.gov A substituent at the C3 position, as in this compound, would similarly influence the stereochemical outcome by creating a specific steric environment. nih.govresearchgate.net Data-driven analysis has confirmed that increasing the size of the aryl substitution on the pyrrolidine ring often has a beneficial effect on enantioselectivity. nih.gov

Bifunctional Catalysis: Many advanced catalysts incorporate a second functional group that can interact with the substrate through non-covalent interactions, such as hydrogen bonding. For example, pyrrolidine derivatives bearing acidic groups (like carboxylic acids or sulfonamides) can act as bifunctional catalysts. mdpi.comnih.gov The pyrrolidine amine activates one reactant by forming an enamine, while the acidic group activates the other reactant, organizing both within a highly ordered transition state. mdpi.com Studies on 3-pyrrolidinecarboxylic acid have shown that the acid group at the C3 position is critical for achieving high anti-selectivity and enantioselectivity in Mannich-type reactions. nih.gov

Electronic Tuning: The electronic properties of substituents can influence the reactivity of the catalytic intermediates. Electron-withdrawing groups on the pyrrolidine scaffold can decrease the energy of the Highest Occupied Molecular Orbital (HOMO) of the enamine intermediate, affecting its reactivity. Conversely, such groups can increase the electrophilicity of the iminium ion, favoring reactions that proceed through this pathway.

Pyrrolidine-based organocatalysts have proven effective for a wide range of carbon-carbon bond-forming reactions. The choice of catalyst, particularly its substitution pattern, is crucial for achieving high yields and enantioselectivities. The expected utility of this compound can be projected from the performance of its structural analogs in these key transformations.

The Michael addition , the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organocatalysis. Chiral cis-2,5-disubstituted pyrrolidines have demonstrated excellent performance in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving high yields and nearly perfect enantioselectivity. rsc.org

Table 1: Asymmetric Michael Addition Catalyzed by a Chiral Pyrrolidine Derivative Data sourced from a study on chiral cis-2,5-disubstituted pyrrolidine organocatalysts. rsc.org

Entry Aldehyde Substrate Yield (%) ee (%)
1 Cinnamaldehyde 91 >99
2 (E)-3-(4-Nitrophenyl)acrylaldehyde 88 99
3 (E)-3-(4-Chlorophenyl)acrylaldehyde 89 >99

The Mannich reaction is another critical transformation catalyzed by pyrrolidine derivatives. Here, catalysts based on 3-pyrrolidinecarboxylic acid have been shown to be highly effective, particularly for promoting anti-selective reactions between ketones and α-imino esters with excellent enantiocontrol. nih.gov

Table 2: Enantioselective anti-Mannich Reaction of Ketones with an α-Imino Ester Data sourced from a study on catalysis by 3-pyrrolidinecarboxylic acid derivatives. nih.gov The reaction was between N-PMP-protected ethyl glyoxylate (B1226380) imine and various ketones.

Entry Ketone Catalyst anti/syn Ratio Yield (%) ee (%) [anti]
1 Acetone (R)-3-Pyrrolidinecarboxylic acid >99:1 96 99
2 Cyclohexanone (R)-3-Pyrrolidinecarboxylic acid 98:2 99 99
3 Cyclopentanone (R)-3-Pyrrolidinecarboxylic acid >99:1 99 >99

These examples demonstrate that careful design of the pyrrolidine catalyst, including substitution at the C3 position, allows for exceptional control over reaction outcomes.

Pyrrolidine Derivatives as Ligands in Metal-Catalyzed Reactions

In addition to their role as organocatalysts, chiral pyrrolidines are extensively used as ligands in asymmetric metal catalysis. The pyrrolidine nitrogen, often as part of a larger phosphine (B1218219) or amine structure, coordinates to a transition metal, creating a chiral catalytic complex that can induce enantioselectivity. The synthesis of 3-aryl pyrrolidines via palladium-catalyzed hydroarylation of pyrrolines highlights a direct method to access scaffolds like this compound. nih.govresearchgate.net

This class of compounds is valuable because the pyrrolidine unit can serve as a chiral backbone for various ligand types. For example, pyrrolidine-based phosphoramidites have been developed as highly effective ligands for palladium-catalyzed asymmetric [3+2] cycloadditions of trimethylenemethane with imines, producing chiral pyrrolidines in high yield and enantiomeric excess. nih.gov In these systems, the ligand controls the spatial arrangement of the reactants around the metal center, dictating the stereochemistry of the product. nih.gov

Furthermore, pyrrolidine derivatives are employed in palladium-catalyzed C(sp³)–H arylation reactions, where a directing group attached to the pyrrolidine nitrogen guides the metal to activate a specific C–H bond. acs.org This strategy allows for the direct functionalization of the pyrrolidine ring at positions that would be difficult to access otherwise. Copper(I) salts, when used with appropriate ligands, can catalyze three-component reactions to assemble substituted pyrrolidines from simple precursors. nih.gov Similarly, iridium complexes can catalyze the reductive generation of azomethine ylides from amides, which then undergo cycloaddition to form functionalized pyrrolidines. acs.org The success of these diverse metal-catalyzed systems underscores the versatility of the pyrrolidine scaffold as a foundational element in modern ligand design.

Q & A

Q. What are the optimal synthetic routes for 3-(2,5-Dimethylphenyl)pyrrolidine, and how do reaction conditions influence yield and purity?

Methodological Answer : Synthesis typically involves coupling a substituted phenol (e.g., 2,5-dimethylphenol) with a pyrrolidine precursor via nucleophilic substitution or reductive amination. For example:

  • Step 1 : React 2,5-dimethylphenol with a pyrrolidine derivative (e.g., 3-bromopyrrolidine) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
  • Step 2 : Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
    Key factors affecting yield:
  • Temperature : Higher temperatures (≥100°C) may accelerate side reactions (e.g., ring-opening of pyrrolidine) .
  • Solvent : Polar aprotic solvents enhance nucleophilicity but may require rigorous drying to avoid hydrolysis .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural characterization of this compound?

Methodological Answer :

  • ¹H/¹³C NMR :
    • The pyrrolidine ring protons appear as multiplets (δ 1.8–3.0 ppm), while aromatic protons from the 2,5-dimethylphenyl group show distinct splitting patterns (e.g., doublets for para-substituted methyl groups) .
    • Use DEPT-135 to distinguish CH₃ (2,5-dimethyl groups) from CH₂ (pyrrolidine ring) .
  • Mass Spectrometry (MS) :
    • Molecular ion [M+H]⁺ at m/z 202 (C₁₂H₁₇N) confirms molecular weight. Fragmentation patterns (e.g., loss of methyl groups) validate substitution positions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for neurological targets?

Methodological Answer :

  • Key Modifications :
    • Pyrrolidine Ring : Introduce electron-withdrawing groups (e.g., Cl) at position 3 to enhance binding affinity to dopamine receptors .
    • Aromatic Substituents : Replace methyl groups with halogens (e.g., F) to improve blood-brain barrier permeability .
  • Experimental Design :
    • Use radioligand binding assays (e.g., [³H]SCH-23390 for D₁ receptors) to quantify affinity. Compare IC₅₀ values across analogs .
    • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptor active sites .

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?

Methodological Answer :

  • Root Causes of Contradictions :
    • Purity Issues : Impurities from incomplete purification (e.g., residual solvents) may skew bioassay results. Validate purity via HPLC (≥95%) before testing .
    • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across labs. Use positive controls (e.g., known D₂ antagonists) to calibrate responses .
  • Resolution Strategy :
    • Meta-analysis of published data to identify trends (e.g., consistent activity against serotonin receptors but variability in dopamine receptor binding) .

Q. What in silico and computational approaches are effective for predicting the physicochemical properties of this compound?

Methodological Answer :

  • Software Tools :
    • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), water solubility, and CYP450 inhibition .
    • Quantum Mechanics : Gaussian 09 calculations for electron density maps to assess reactivity at the pyrrolidine nitrogen .
  • Validation :
    • Compare predicted logP (e.g., 2.8) with experimental values (shake-flask method) to refine computational models .

Q. How can factorial design optimize reaction parameters for scaling up this compound synthesis?

Methodological Answer :

  • Design Setup :
    • Factors : Temperature (80–120°C), solvent (DMF vs. THF), catalyst (none vs. Pd/C).
    • Response Variables : Yield (%) and purity (HPLC area %).
  • Analysis :
    • Use ANOVA to identify significant interactions (e.g., solvent × temperature).
    • Pareto charts prioritize factors: Solvent choice explains 60% of yield variability in pilot studies .

Q. What are the best practices for validating the stability of this compound under varying storage conditions?

Methodological Answer :

  • Protocol :
    • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC (peak area loss <5%) .
    • Light Sensitivity : Expose to UV light (254 nm) for 48 hours; assess photodegradation products via LC-MS .
  • Mitigation :
    • Use amber glass vials and inert atmospheres (N₂) for long-term storage .

Q. How can isotopic labeling (e.g., ¹⁴C, ²H) trace metabolic pathways of this compound in vivo?

Methodological Answer :

  • Labeling Strategy :
    • Synthesize ¹⁴C-labeled compound at the pyrrolidine nitrogen via reductive amination with ¹⁴C-formaldehyde .
  • Metabolic Profiling :
    • Administer to rodent models; analyze blood/tissue samples via accelerator mass spectrometry (AMS) to quantify metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.